molecular formula C13H10O4 B14202884 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- CAS No. 828923-11-1

2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)-

Cat. No.: B14202884
CAS No.: 828923-11-1
M. Wt: 230.22 g/mol
InChI Key: IRXBFLHFHIHAFS-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- is an organic compound that features a furan ring with an aldehyde group and a hydroxyphenylacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural, which can be derived from fructose. The oxidation process typically employs oxidizing agents such as molybdenum oxides supported on carbon spheres . The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the conversion.

Industrial Production Methods

Industrial production of 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The furan ring can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Applied in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- involves its interaction with molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyphenylacetyl group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxaldehyde: A dialdehyde with similar structural features but lacking the hydroxyphenylacetyl group.

    5-Hydroxymethylfurfural: A precursor to 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- with a hydroxymethyl group instead of an aldehyde.

    Furan-2,5-dicarboxylic acid: An oxidized derivative with carboxylic acid groups instead of aldehydes.

Uniqueness

The presence of both an aldehyde and a hydroxyphenylacetyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

828923-11-1

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

5-(2-hydroxy-2-phenylacetyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H10O4/c14-8-10-6-7-11(17-10)13(16)12(15)9-4-2-1-3-5-9/h1-8,12,15H

InChI Key

IRXBFLHFHIHAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(O2)C=O)O

Origin of Product

United States

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